molecular formula C8H10ClN3 B1479919 1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092238-25-8

1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479919
CAS RN: 2092238-25-8
M. Wt: 183.64 g/mol
InChI Key: FRKCFGASHAEZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic organic compound which can be used in a variety of scientific research applications. This compound is an imidazole derivative with a chloroethyl substituent at the 2-position and a methyl substituent at the 6-position. It is used in a variety of research applications, such as biochemical and physiological effects, and has been found to have certain advantages and limitations in lab experiments.

Scientific Research Applications

1-(2-Chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has been used in a variety of scientific research applications. For example, it has been used to study the effects of imidazole derivatives on the binding of certain proteins to DNA. It has also been used in studies of the effects of imidazole derivatives on the activity of enzymes and on the regulation of gene expression. Additionally, it has been used to study the effects of imidazole derivatives on the transport of ions across cell membranes.

Advantages and Limitations for Lab Experiments

1-(2-Chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it an ideal compound for laboratory experiments. Additionally, it has been found to have a number of biochemical and physiological effects, making it useful for studying the effects of imidazole derivatives on various biological processes. However, it can be difficult to obtain large quantities of the compound, and its effects may vary depending on the concentration used.

Future Directions

1-(2-Chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has a number of potential future directions for research. For example, further research could be conducted to study the effects of the compound on various biological processes, such as the regulation of gene expression and the transport of ions across cell membranes. Additionally, further research could be conducted to study the effects of the compound on the binding of certain proteins to DNA. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as the treatment of certain diseases and disorders.

properties

IUPAC Name

1-(2-chloroethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-7-6-8-11(3-2-9)4-5-12(8)10-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKCFGASHAEZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.